molecular formula C11H16ClNO3 B1378286 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride CAS No. 1394042-61-5

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride

Cat. No.: B1378286
CAS No.: 1394042-61-5
M. Wt: 245.7 g/mol
InChI Key: ONRUTMWAXKODOQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C11H15NO3·HCl and a molecular weight of 245.71 g/mol . It is characterized by the presence of an azetidine ring substituted with a 3,5-dimethoxyphenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and polymers.

Safety and Hazards

The safety information for “3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride” can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with appropriate safety measures.

Future Directions

Azetidines are a fascinating class of compounds due to their unique four-membered heterocycle and the presence of a polar nitrogen atom . They have been used in various fields, including medicinal chemistry and organic synthesis . The future directions in the research and application of azetidines will likely focus on further exploring their unique reactivity and potential uses in drug discovery, polymerization, and as chiral templates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride typically involves the reaction of 3,5-dimethoxyphenol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the nucleophilic substitution of the phenol group by the azetidine ring, followed by the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted azetidine derivatives

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethoxyphenoxy)azetidine
  • 3-(3,5-Dimethoxyphenoxy)pyrrolidine
  • 3-(3,5-Dimethoxyphenoxy)piperidine

Comparison

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical reactivity compared to its pyrrolidine and piperidine analogs. The azetidine ring’s strain makes it more reactive in ring-opening reactions, providing a versatile platform for further chemical modifications .

Properties

IUPAC Name

3-(3,5-dimethoxyphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-13-8-3-9(14-2)5-10(4-8)15-11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRUTMWAXKODOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OC2CNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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